molecular formula C18H18N2O2S B4626825 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide

N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide

Cat. No. B4626825
M. Wt: 326.4 g/mol
InChI Key: UQIMHCXEXYZOLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide often involves multicomponent reactions, where various precursors are combined to form complex molecules. For instance, oxidative cyclization techniques using manganese(III) acetate have been employed to synthesize cyano-2,3-dihydrofuran-3-carboxamides from 3-oxopropanenitriles and unsaturated amides, showcasing the versatility of synthetic approaches in accessing furan and thiophene derivatives with significant functional group diversity (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray structural analysis, revealing details about the arrangement of atoms and the spatial configuration. The molecular structure studies provide insights into how the structural features impact the compound's reactivity and interactions with biological targets. Although specific studies on N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide's structure were not found, related research on functionalized thieno[2,3-b]pyridines shows the importance of structure in determining activity (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Chemical Reactions and Properties

Reactivity studies, such as those involving the C-H bond activation and borylation of furans and thiophenes, highlight the chemical versatility and potential for further functionalization of compounds in this class. Such reactions can modify the compound's properties and enhance its utility in various applications (Hatanaka, Ohki, & Tatsumi, 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for determining the compound's suitability for further development into pharmaceutical agents. These properties are often related to the compound's molecular structure and can influence its behavior in biological systems.

Chemical Properties Analysis

Chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are fundamental aspects of research into compounds like N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide. Studies on related molecules offer insights into how changes in chemical structure can lead to differences in chemical behavior and interactions (Yamagata, Hashimoto, & Yamazaki, 1994).

Scientific Research Applications

Synthesis and Antiproliferative Activity

Research has explored the synthesis of various thieno and furan derivatives for their potential antiproliferative activity against different cancer cell lines. For instance, the study by Joyce Hung et al. (2014) synthesized thieno[2,3-b]pyridines-2-carboxamides and tested them for their antiproliferative activity, finding significant activity against melanoma and breast cancer cell lines (Hung et al., 2014).

Multicomponent Synthesis

The multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been reported by I. V. Dyachenko et al. (2019), demonstrating an efficient method for generating complex molecules through condensation reactions, which is crucial for the development of pharmacologically active compounds (Dyachenko et al., 2019).

Oxidative Cyclization

E. Burgaz et al. (2007) investigated the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, leading to 4-cyano-2,3-dihydrofuran-3-carboxamides, highlighting a route to synthesizing furan derivatives that could be relevant for creating materials with unique properties (Burgaz et al., 2007).

PET Imaging Applications

A study by A. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the potential use of certain furan derivatives in neuroinflammation imaging and therapeutic monitoring (Horti et al., 2019).

Antimicrobial Activity

Compounds with the thieno and furan moieties have been explored for their antimicrobial properties. For example, Ravindra V. Chambhare et al. (2003) synthesized N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds, assessing their antibacterial and antimycobacterial activity, demonstrating significant in vitro activity against various microbial strains (Chambhare et al., 2003).

Enzymatic Polymerization

Yi Jiang et al. (2015) reported on the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides, suggesting applications in sustainable material development as alternatives to conventional polymers (Jiang et al., 2015).

properties

IUPAC Name

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-5-7-13(8-6-11)16-12(2)23-18(14(16)10-19)20-17(21)15-4-3-9-22-15/h5-8,15H,3-4,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIMHCXEXYZOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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